Home > Products > Building Blocks P4535 > 2,5-Dimethylcelecoxib
2,5-Dimethylcelecoxib - 457639-26-8

2,5-Dimethylcelecoxib

Catalog Number: EVT-257443
CAS Number: 457639-26-8
Molecular Formula: C18H16F3N3O2S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Dimethylcelecoxib (DMC) is a derivative of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. Unlike celecoxib, DMC lacks COX-2 inhibitory activity [, ]. This unique characteristic makes it a valuable tool in scientific research, particularly in investigating the mechanisms of action of celecoxib and exploring alternative therapeutic targets for various diseases. DMC has shown promising results in preclinical studies, demonstrating anti-tumor, anti-fibrotic, and cardioprotective effects [, , , , , ].

    Compound Description: Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) []. It is used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis [].

    Relevance: Celecoxib is structurally very similar to 2,5-Dimethylcelecoxib, with the main difference being the presence of two methyl groups at the 2 and 5 positions of the phenyl ring in 2,5-Dimethylcelecoxib. Despite the structural similarity, 2,5-Dimethylcelecoxib lacks COX-2 inhibitory activity [, ]. Both compounds have demonstrated anti-tumor effects [, ], which are thought to be mediated through mechanisms other than COX-2 inhibition.

    Compound Description: Valdecoxib is another selective COX-2 inhibitor belonging to the coxib class of NSAIDs []. It was used to treat pain and inflammation but was withdrawn from the market in several countries due to concerns about cardiovascular risks [].

    Relevance: As a member of the coxib family, Valdecoxib is structurally related to 2,5-Dimethylcelecoxib. The research paper that mentions Valdecoxib focuses on the development of analytical methods to detect various COXIBs, including 2,5-Dimethylcelecoxib, in environmental samples [].

    Compound Description: Etoricoxib is a selective COX-2 inhibitor used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute gouty arthritis []. It has a longer half-life compared to some other COX-2 inhibitors [].

    Relevance: Etoricoxib shares structural similarities with 2,5-Dimethylcelecoxib as a selective COX-2 inhibitor. The mention of Etoricoxib alongside 2,5-Dimethylcelecoxib in the research primarily relates to the development and application of analytical methods for detecting these compounds [].

    Compound Description: Parecoxib is a prodrug of valdecoxib, meaning it is converted to valdecoxib in the body []. Like other coxibs, it acts as a selective COX-2 inhibitor and was used for the short-term treatment of acute pain [].

    Relevance: Parecoxib, being a prodrug of valdecoxib, is indirectly related to 2,5-Dimethylcelecoxib in terms of its COX-2 inhibitory activity. The research paper highlights the development of analytical methods for quantifying various COXIBs, including 2,5-Dimethylcelecoxib and Parecoxib, in complex matrices [].

    Compound Description: Prostaglandin E2 (PGE2) is a key inflammatory mediator that is produced by the cyclooxygenase (COX) enzymes [, ]. It is involved in various physiological processes, including inflammation, pain, and fever [, ].

    Relevance: While not structurally related to 2,5-Dimethylcelecoxib, PGE2 is highly relevant to its mechanism of action. 2,5-Dimethylcelecoxib is known to target microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 that specifically catalyzes the production of PGE2 [, ]. By inhibiting mPGES-1, 2,5-Dimethylcelecoxib reduces PGE2 levels, thereby exerting its anti-inflammatory and anti-tumor effects [, ].

    Compound Description: MK-886 is a known inhibitor of mPGES-1, which, similar to 2,5-Dimethylcelecoxib, acts downstream of COX-2 in the PGE2 synthesis pathway [].

    Relevance: MK-886 serves as a direct comparator to 2,5-Dimethylcelecoxib in research investigating the impact of inhibiting mPGES-1 on tumor microenvironment and immune responses []. Comparing the effects of 2,5-Dimethylcelecoxib with those of MK-886 helps elucidate the specific mechanisms by which 2,5-Dimethylcelecoxib influences immune cells and tumor growth.

    Compound Description: Formoterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. It relaxes airway smooth muscle, thereby improving airflow to the lungs [].

    Relevance: Formoterol was studied in combination with 2,5-Dimethylcelecoxib for its potential to enhance bronchodilation in airways []. Although they act through different mechanisms, the research explored whether co-administration of these compounds could lead to synergistic relaxation of airways.

    Compound Description: Retigabine is an anticonvulsant drug that acts as a positive allosteric modulator of KCNQ (Kv7) potassium channels [, ]. It enhances the activity of these channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability [, ].

    Relevance: Similar to 2,5-Dimethylcelecoxib, Retigabine demonstrates bronchodilatory effects by activating KCNQ potassium channels in airway smooth muscle cells [, ]. The research suggests that both compounds, through their action on KCNQ channels, might have potential as therapeutic agents for airway diseases.

    Compound Description: Zinc Pyrithione is an antifungal and antibacterial agent commonly used in anti-dandruff shampoos. It has also been shown to activate KCNQ potassium channels [, ].

    Relevance: Zinc Pyrithione, like 2,5-Dimethylcelecoxib, exhibits bronchodilatory effects by activating KCNQ potassium channels in airway smooth muscle cells [, ]. The research explored the potential of these compounds, individually or in combination, to relax airways and alleviate bronchoconstriction.

    XE991

    • Compound Description: XE991 is a selective KCNQ potassium channel blocker. It inhibits the activity of these channels, counteracting the effects of KCNQ activators [].
    • Relevance: XE991 was used as a pharmacological tool to investigate the role of KCNQ potassium channels in the bronchodilatory effects observed with 2,5-Dimethylcelecoxib []. By blocking KCNQ channels with XE991, researchers could confirm whether the observed airway relaxation was indeed mediated through KCNQ channel activation.
Source and Classification

2,5-Dimethyl Celecoxib is classified as a nonsteroidal anti-inflammatory drug (NSAID) and specifically as a selective cyclooxygenase-2 inhibitor analogue. It is synthesized from celecoxib through structural modifications that eliminate its COX-2 inhibitory activity while retaining other beneficial properties. This compound has been studied for its anti-cancer effects and its ability to modulate various signaling pathways involved in cell growth and survival .

Synthesis Analysis

The synthesis of 2,5-Dimethyl Celecoxib typically involves modifications to the celecoxib structure. One common method includes:

  1. Starting Material: Celecoxib as the precursor.
  2. Reagents: The synthesis often utilizes reagents such as alkylating agents to introduce methyl groups at the 2 and 5 positions of the celecoxib structure.
  3. Solvents: Reactions are generally conducted in organic solvents like acetone or ethanol under controlled conditions (temperature, pressure).
  4. Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity .

The reaction conditions may vary based on the specific synthetic pathway chosen, but maintaining an inert atmosphere and controlling the temperature are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular formula for 2,5-Dimethyl Celecoxib is C17H18N2O2SC_{17}H_{18}N_2O_2S.

Structural Features:

  • Core Structure: The compound retains the core sulfonamide structure characteristic of celecoxib.
  • Methyl Substituents: The introduction of methyl groups at the 2 and 5 positions alters its pharmacological profile significantly.
  • Functional Groups: Key functional groups include a sulfonamide group (SO2NH2-SO_2NH_2) and an aromatic ring system.

Molecular Geometry:

The geometry around the sulfonamide nitrogen and the aromatic rings contributes to its biological activity by influencing how it interacts with various biological targets .

Chemical Reactions Analysis

2,5-Dimethyl Celecoxib undergoes various chemical reactions that are significant for its biological activity:

  1. Reactivity with Biological Targets: Although it does not inhibit cyclooxygenase-2, it interacts with other proteins involved in cell signaling pathways.
  2. Metabolism: In vivo studies suggest that it may undergo metabolic transformations that affect its efficacy and safety profile.

Notable Reactions:

  • It has been shown to activate glycogen synthase kinase-3, which plays a role in cardiac remodeling and hypertrophy .
  • The compound also exhibits interactions that can lead to apoptosis in cancer cells, indicating potential pathways for therapeutic action .
Mechanism of Action

The mechanism of action of 2,5-Dimethyl Celecoxib is distinct from traditional NSAIDs due to its lack of cyclooxygenase inhibition:

  1. Glycogen Synthase Kinase-3 Activation: It activates glycogen synthase kinase-3 by inhibiting Akt signaling pathways. This activation leads to downstream effects on cellular processes such as apoptosis and cell cycle regulation .
  2. Inhibition of Wnt/β-Catenin Pathway: By suppressing β-catenin activity, it reduces the expression of target genes involved in cell proliferation and survival, contributing to its anti-tumor effects .
  3. Calcium Homeostasis: The compound may influence intracellular calcium levels, triggering stress responses that lead to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: Approximately 318.40 g/mol.
  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate its behavior in different pH environments, affecting solubility and reactivity.

These properties play a crucial role in determining how the compound behaves in biological systems and influences its therapeutic potential .

Applications

2,5-Dimethyl Celecoxib has several promising applications:

  1. Cancer Treatment: Its ability to mimic the anti-tumor effects of celecoxib without COX-2 inhibition makes it a candidate for cancer therapies, particularly in tumors resistant to traditional treatments .
  2. Cardiac Health: Research indicates potential benefits in preventing cardiac remodeling and heart failure through modulation of signaling pathways involved in cardiac hypertrophy .
  3. Viral Infections: Emerging studies suggest efficacy against certain viral infections, including those caused by Zika virus and possibly SARS-CoV-2 .

Properties

CAS Number

457639-26-8

Product Name

2,5-Dimethyl Celecoxib

IUPAC Name

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C18H16F3N3O2S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)

InChI Key

NTFOSUUWGCDXEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

2,5-dimethyl-celecoxib
2,5-dimethylcelecoxi

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.